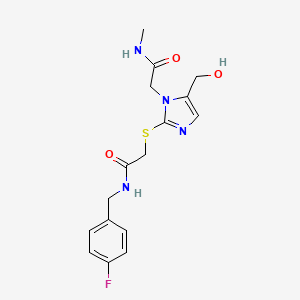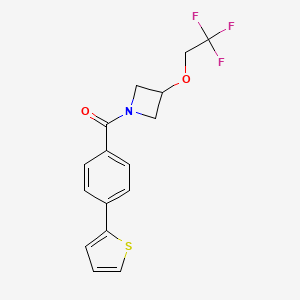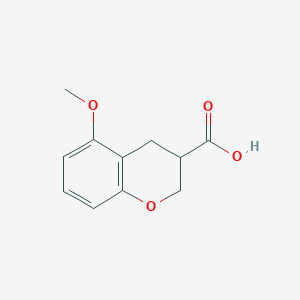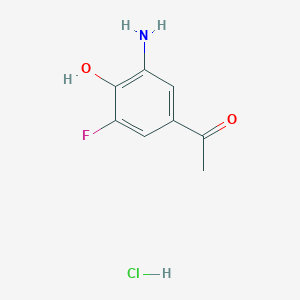
N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Potential and Mechanisms
1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols are explored for their antipsychotic-like profile in behavioral animal tests. Unlike clinically available antipsychotic agents, these compounds do not interact with dopamine receptors, suggesting a novel mechanism of action for psychiatric disorder treatments. The synthesis and pharmacological evaluation of these compounds highlight the importance of hydroxy and imine functionalities, potentially offering a new therapeutic pathway for antipsychotic drug development (Wise et al., 1987).
Anti-inflammatory Activity
Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and evaluated for anti-inflammatory activity. Among these compounds, select derivatives showed significant anti-inflammatory activity, indicating potential applications in developing treatments for inflammatory disorders (Sunder & Maleraju, 2013).
Antihypertensive Effects
A series of N-(biphenylylmethyl)imidazoles has been identified as potent, orally active antihypertensive agents. These compounds show a significant antihypertensive effect upon oral administration, differing from earlier series that were active only intravenously. This research underscores the critical role of structural components in modulating the bioactivity of potential therapeutic agents (Carini et al., 1991).
Imaging Applications
The synthesis of 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether , a potential histamine H3 receptor ligand for clinical PET studies, highlights the use of fluorine-containing compounds in developing imaging agents. This work illustrates the application of fluorinated compounds in enhancing diagnostic capabilities in neurology and pharmacology research (Iwata et al., 2000).
Coordination Chemistry and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These compounds present significant antioxidant activities, offering insights into the design of metal-based antioxidants for therapeutic or nutritional applications (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-18-14(23)8-21-13(9-22)7-20-16(21)25-10-15(24)19-6-11-2-4-12(17)5-3-11/h2-5,7,22H,6,8-10H2,1H3,(H,18,23)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXPNYFHJXPPAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2401183.png)
![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)
![7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2401186.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2401188.png)

![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)